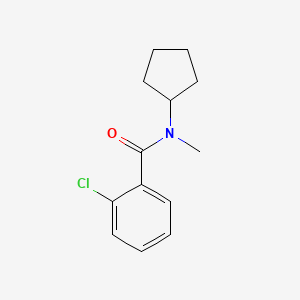
2-chloro-N-cyclopentyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopentyl-N-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature sensation. CCMB has been widely studied for its potential use in the treatment of various pain-related conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
Mécanisme D'action
2-chloro-N-cyclopentyl-N-methylbenzamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in the perception of pain and temperature sensation. TRPV1 is expressed on sensory neurons and is activated by various stimuli, such as heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from the sensory neuron. This results in the transmission of pain signals to the central nervous system. 2-chloro-N-cyclopentyl-N-methylbenzamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the release of neurotransmitters.
Biochemical and Physiological Effects
2-chloro-N-cyclopentyl-N-methylbenzamide has been shown to have potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. 2-chloro-N-cyclopentyl-N-methylbenzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. In addition, 2-chloro-N-cyclopentyl-N-methylbenzamide has been shown to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety disorders, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-cyclopentyl-N-methylbenzamide has several advantages as a research tool in the field of pain and neuroscience. It is a potent and selective antagonist of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 in pain and other physiological processes. 2-chloro-N-cyclopentyl-N-methylbenzamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also some limitations to the use of 2-chloro-N-cyclopentyl-N-methylbenzamide in lab experiments. 2-chloro-N-cyclopentyl-N-methylbenzamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms. In addition, 2-chloro-N-cyclopentyl-N-methylbenzamide may have off-target effects on other ion channels or receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-chloro-N-cyclopentyl-N-methylbenzamide and its potential use in the treatment of pain-related conditions. One area of research is the development of more potent and selective TRPV1 antagonists, which may have greater efficacy and fewer side effects than 2-chloro-N-cyclopentyl-N-methylbenzamide. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory effects of 2-chloro-N-cyclopentyl-N-methylbenzamide, which may lead to the development of new anti-inflammatory drugs. Finally, the potential use of 2-chloro-N-cyclopentyl-N-methylbenzamide in combination with other analgesic drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), should be further explored to determine whether it can enhance the analgesic effects of these drugs while reducing their side effects.
Méthodes De Synthèse
2-chloro-N-cyclopentyl-N-methylbenzamide can be synthesized using a multi-step process, starting from the commercially available 2-chlorobenzoyl chloride and cyclopentylamine. The first step involves the reaction of 2-chlorobenzoyl chloride with cyclopentylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-cyclopentylbenzamide. This intermediate is then treated with methylamine in the presence of a reducing agent, such as lithium aluminum hydride, to yield the final product, 2-chloro-N-cyclopentyl-N-methylbenzamide.
Applications De Recherche Scientifique
2-chloro-N-cyclopentyl-N-methylbenzamide has been extensively studied for its potential use in the treatment of various pain-related conditions. It has been shown to have potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-chloro-N-cyclopentyl-N-methylbenzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, 2-chloro-N-cyclopentyl-N-methylbenzamide has been investigated for its potential use in the treatment of other conditions, such as epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXREJGRMNYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
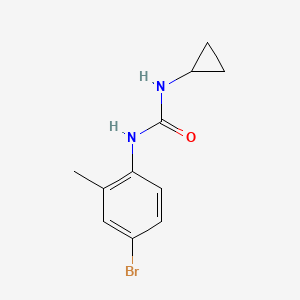


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


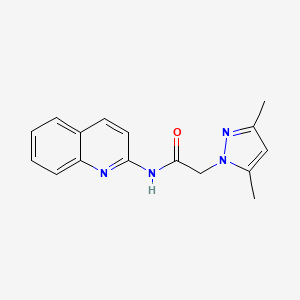
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
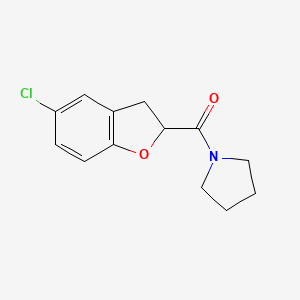
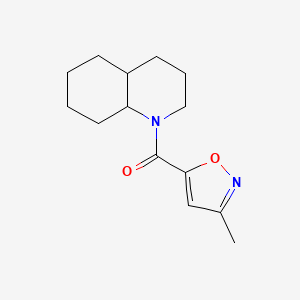
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)